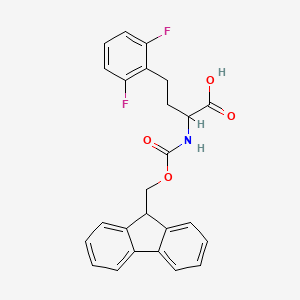

Fmoc-2,6-difluoro-D-homophenylalanine

Description

Fmoc-2,6-difluoro-D-homophenylalanine is a fluoro-substituted, Fmoc (9-fluorenylmethoxycarbonyl)-protected non-natural amino acid derivative. Its structure features a homophenylalanine backbone (an extended side chain with an additional methylene group compared to phenylalanine) substituted with fluorine atoms at the 2- and 6-positions of the aromatic ring. The D-configuration distinguishes it from naturally occurring L-amino acids, influencing its stereochemical interactions in biological and material systems.

This compound is primarily utilized in peptide synthesis, particularly in the development of bioactive peptides and self-assembling hydrogels. Fluorination enhances hydrophobicity, metabolic stability, and electronic properties, making it valuable in drug design and biomaterials .

Propriétés

Formule moléculaire |

C25H21F2NO4 |

|---|---|

Poids moléculaire |

437.4 g/mol |

Nom IUPAC |

4-(2,6-difluorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid |

InChI |

InChI=1S/C25H21F2NO4/c26-21-10-5-11-22(27)19(21)12-13-23(24(29)30)28-25(31)32-14-20-17-8-3-1-6-15(17)16-7-2-4-9-18(16)20/h1-11,20,23H,12-14H2,(H,28,31)(H,29,30) |

Clé InChI |

VUPYYWOPDYUKLO-UHFFFAOYSA-N |

SMILES canonique |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCC4=C(C=CC=C4F)F)C(=O)O |

Origine du produit |

United States |

Méthodes De Préparation

Voies synthétiques et conditions de réaction

La synthèse de Fmoc-2,6-difluoro-D-homophénylalanine implique généralement les étapes suivantes :

Protection du groupe amino : Le groupe amino de la D-homophénylalanine est protégé à l'aide du groupe Fmoc. Cela est généralement réalisé en faisant réagir l'acide aminé avec le chlorure de Fmoc en présence d'une base telle que le carbonate de sodium.

Fluorination : Le cycle phényle de l'acide aminé protégé est ensuite fluoré aux positions 2 et 6. Cela peut être fait en utilisant un agent fluorant tel que le trifluorure de diéthylaminosulfure (DAST) dans des conditions contrôlées.

Méthodes de production industrielle

La production industrielle de Fmoc-2,6-difluoro-D-homophénylalanine suit des voies synthétiques similaires, mais est mise à l'échelle pour répondre aux demandes commerciales. Le processus implique l'optimisation des conditions de réaction afin de garantir un rendement élevé et une pureté du produit final.

Analyse Des Réactions Chimiques

Applications de la recherche scientifique

Le Fmoc-2,6-difluoro-D-homophénylalanine a plusieurs applications dans la recherche scientifique :

Synthèse peptidique : Il est utilisé comme unité de construction dans la synthèse de peptides et de protéines, en particulier dans la synthèse peptidique en phase solide.

Chimie médicinale : Le composé est utilisé dans la conception et la synthèse de médicaments et d'inhibiteurs à base de peptides.

Études biologiques : Il sert d'outil pour étudier les interactions protéine-protéine et les mécanismes enzymatiques.

Applications industrielles : Il est utilisé dans la production de peptides spécialisés à des fins de recherche et thérapeutiques.

Mécanisme d'action

Le mécanisme d'action du Fmoc-2,6-difluoro-D-homophénylalanine implique son incorporation dans les peptides et les protéines. La présence d'atomes de fluor peut influencer les propriétés électroniques du composé, affectant la structure et la fonction globale des peptides synthétisés. Le groupe Fmoc sert de groupe protecteur pendant la synthèse, empêchant les réactions indésirables au niveau du groupe amino.

Applications De Recherche Scientifique

Peptide Synthesis

Fmoc-2,6-difluoro-D-homophenylalanine plays a crucial role as a building block in the synthesis of peptides, especially through solid-phase peptide synthesis (SPPS). The incorporation of fluorinated amino acids like this compound can improve the stability and solubility of the resultant peptides, which is essential for their functionality in biological systems.

Key Advantages:

- Enhanced Stability: The presence of fluorine atoms can stabilize peptide structures against enzymatic degradation.

- Diverse Peptide Sequences: Facilitates the creation of complex peptides with varied properties due to its unique side chain characteristics.

Drug Development

In the pharmaceutical industry, Fmoc-2,6-difluoro-D-homophenylalanine is utilized for developing peptide-based drugs. Its structural modifications can enhance bioactivity and specificity, making it suitable for targeting specific biological pathways or diseases.

Applications in Drug Development:

- Targeted Therapies: Utilized in designing drugs that target specific receptors or proteins involved in disease mechanisms.

- Improved Bioavailability: Enhances the pharmacokinetic properties of peptides, leading to better absorption and efficacy.

Bioconjugation

This compound is also employed in bioconjugation processes, which involve attaching biomolecules to surfaces or other molecules. This application is particularly important in diagnostics and targeted drug delivery systems.

Bioconjugation Applications:

- Diagnostics: Used to create biosensors by attaching peptides to surfaces that can detect specific biomolecules.

- Drug Delivery: Facilitates the targeted delivery of therapeutic agents by modifying their interaction with biological membranes.

Research in Neuroscience

Fmoc-2,6-difluoro-D-homophenylalanine has been instrumental in studying neuropeptides and their functions. Research utilizing this compound contributes to advancements in understanding neurological disorders and potential treatments.

Research Highlights:

- Neuropeptide Studies: Investigates the role of neuropeptides in signaling pathways related to neurological functions.

- Potential Therapeutics: Aids in developing new treatments for conditions such as depression and anxiety by modifying neuropeptide interactions.

Protein Engineering

In protein engineering, Fmoc-2,6-difluoro-D-homophenylalanine is used to enhance protein stability and functionality. Modifying proteins with this amino acid can lead to improved performance in various biotechnological applications.

Protein Engineering Applications:

- Stability Enhancement: Increases the thermal and chemical stability of proteins.

- Functional Modifications: Allows for the design of proteins with novel functionalities for industrial or therapeutic uses.

Data Table: Summary of Applications

| Application Area | Description | Key Benefits |

|---|---|---|

| Peptide Synthesis | Building block for SPPS; enhances peptide stability | Improved solubility and stability |

| Drug Development | Development of peptide-based drugs | Enhanced bioactivity and specificity |

| Bioconjugation | Attachment of biomolecules for diagnostics and drug delivery | Targeted delivery systems |

| Neuroscience Research | Study of neuropeptides; potential treatments for neurological disorders | Insights into signaling pathways |

| Protein Engineering | Modification of proteins for enhanced stability and functionality | Novel functionalities for various applications |

Case Studies

-

Peptide Therapeutics Development:

A study demonstrated that incorporating Fmoc-2,6-difluoro-D-homophenylalanine into peptide sequences improved their selectivity towards specific receptors involved in cancer progression. This led to the development of more effective therapeutic agents with reduced side effects. -

Neuropeptide Functionality:

Research involving this compound has revealed new insights into the role of neuropeptides in pain signaling pathways, contributing to potential new treatments for chronic pain management. -

Bioconjugation Techniques:

A recent project utilized Fmoc-2,6-difluoro-D-homophenylalanine to create a novel biosensor capable of detecting biomarkers associated with Alzheimer's disease, showcasing its utility in diagnostic applications.

Mécanisme D'action

The mechanism of action of Fmoc-2,6-difluoro-D-homophenylalanine involves its incorporation into peptides and proteins. The presence of fluorine atoms can influence the compound’s electronic properties, affecting the overall structure and function of the synthesized peptides. The Fmoc group serves as a protecting group during synthesis, preventing unwanted reactions at the amino group.

Comparaison Avec Des Composés Similaires

Structural and Physicochemical Properties

The following table summarizes key structural and physicochemical differences between Fmoc-2,6-difluoro-D-homophenylalanine and related compounds:

*Estimated based on analogs (e.g., Fmoc-2,3-difluoro-L-homophenylalanine: 437.44 g/mol ).

Key Observations :

- Fluorine Position : The 2,6-difluoro substitution creates a para-fluorine arrangement, reducing steric hindrance compared to 2,3-difluoro analogs. This enhances conformational flexibility and binding specificity in receptor interactions .

- Homophenylalanine Backbone : The extended side chain increases hydrophobicity and self-assembly propensity compared to standard phenylalanine derivatives .

- Stereochemistry : The D-configuration may confer resistance to proteolytic degradation, a critical feature for therapeutic peptides .

Hydrogel Formation

Fmoc-2,6-difluoro-D-homophenylalanine’s gelation behavior differs significantly from analogs:

- Fmoc-Diphenylalanine : Forms mechanically stable hydrogels via aromatic π-π stacking and hydrogen bonding. These gels exhibit high storage moduli (~10 kPa) but require acidic pH for assembly .

- Fmoc-Y/ Gelatin Hybrids : Exhibit pH-dependent gelation (pH 2–4) with porous structures ideal for enzyme encapsulation. However, they lack stability in alkaline conditions .

- Fmoc-2,6-difluoro-D-homophenylalanine: Expected to form gels under broader pH ranges due to fluorine’s electron-withdrawing effects, which stabilize self-assembled nanostructures. Comparable fluorinated analogs (e.g., Fmoc-2 and Fmoc-3 in ) require ureaase-catalyzed pH elevation (>9) for gelation, suggesting similar alkaline tolerance .

Activité Biologique

Fmoc-2,6-difluoro-D-homophenylalanine is a fluorinated derivative of the amino acid phenylalanine, distinguished by the incorporation of fluorine atoms at the 2 and 6 positions of the phenyl ring. The presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group on the amino group enhances its stability and alters its electronic properties, making it a valuable building block in peptide synthesis and biological research.

- Molecular Formula : C₁₉H₁₈F₂N₂O₂

- Molecular Weight : Approximately 423.41 g/mol

- Structural Features : The fluorination significantly influences hydrophobicity and reactivity, which are critical for biochemical applications.

Role in Peptide Synthesis

Fmoc-2,6-difluoro-D-homophenylalanine is primarily utilized in peptide synthesis due to its unique properties:

- Stability Against Enzymatic Degradation : The incorporation of this modified amino acid into peptides can enhance their resistance to enzymatic breakdown, which is crucial for therapeutic applications.

- Altered Binding Affinities : The fluorination may modify how peptides interact with biological targets, potentially leading to novel therapeutic strategies .

The Fmoc protecting group is removed under basic conditions, allowing for selective reactions at other functional groups. This property is particularly advantageous in solid-phase peptide synthesis (SPPS), where it facilitates efficient synthesis workflows without affecting other sensitive functional groups .

Biological Applications

Research has demonstrated several significant biological activities associated with Fmoc-2,6-difluoro-D-homophenylalanine:

- Protein Folding and Stability : Studies indicate that fluorinated amino acids can influence protein folding and stability, impacting protein-protein interactions and self-assembly processes. This can lead to enhanced functionality in biological systems .

- Therapeutic Potential : The unique properties of fluorinated compounds have been explored for their potential in developing new therapeutics, particularly in cancer treatment. For example, modifications using fluorinated amino acids can enhance the efficacy of peptide-based drugs by improving their binding to target proteins involved in disease pathways .

- Immunological Applications : Fmoc-2,6-difluoro-D-homophenylalanine has been incorporated into immunogenic peptides for therapeutic vaccinations, enhancing immune responses against tumor-associated proteins .

Data Table: Comparison of Fluorinated Amino Acids

| Compound Name | Structural Features | Unique Biological Activities |

|---|---|---|

| Fmoc-2,6-Difluoro-D-homophenylalanine | Fluorination at positions 2 and 6 | Enhanced stability and altered binding affinities |

| Fmoc-2,4-Dichloro-D-phenylalanine | Chlorination at positions 2 and 4 | Different reactivity patterns |

| Fmoc-L-Tyrosine | Hydroxyl group on aromatic ring | Different solubility and interaction properties |

Case Studies

Several studies have highlighted the biological activity of Fmoc-2,6-difluoro-D-homophenylalanine:

- Peptide Binding Studies : In a study assessing peptide binding kinetics using flow cytometry, peptides containing Fmoc-2,6-difluoro-D-homophenylalanine exhibited altered binding characteristics compared to non-fluorinated counterparts. This was attributed to changes in hydrophobic interactions due to the presence of fluorine atoms .

- T-cell Activation : Research involving T-cell stimulation showed that peptides incorporating this compound could enhance T-cell responses when presented by antigen-presenting cells (APCs), indicating its potential role in immunotherapy .

Q & A

Basic Research Questions

Q. What are the critical steps for synthesizing Fmoc-2,6-difluoro-D-homophenylalanine, and how can reaction efficiency be optimized?

- Methodological Answer : The synthesis typically involves coupling Fmoc-OSu (9-fluorenylmethyloxycarbonyl succinimide) with the precursor amino acid derivative under basic conditions (e.g., NaHCO₃ in acetonitrile). Key steps include:

- Precursor preparation : Ensure enantiomeric purity of the D-homophenylalanine backbone via chiral resolution or asymmetric synthesis .

- Fluorination : Introduce fluorine atoms at the 2,6-positions using electrophilic fluorination or halogen exchange under controlled conditions .

- Fmoc protection : React with Fmoc-OSu at 0–4°C to minimize racemization. Monitor pH (maintain ~8–9) to avoid side reactions .

- Purification : Use reversed-phase HPLC with C18 columns and a gradient of acetonitrile/water (0.1% TFA) to isolate the product. Yield optimization requires strict temperature control and inert atmosphere .

Q. How should researchers validate the purity and identity of Fmoc-2,6-difluoro-D-homophenylalanine?

- Methodological Answer :

- HPLC-MS : Use a mobile phase of 0.1% formic acid in acetonitrile/water (70:30) to detect impurities like unprotected amino acids or dipeptide derivatives. Compare retention times and mass spectra (expected [M+H]⁺ for C₂₅H₂₁F₂NO₄: 446.1) .

- NMR : Confirm stereochemistry and fluorine positioning via ¹⁹F NMR (δ -110 to -120 ppm for aromatic fluorines) and ¹H NMR (characteristic Fmoc aromatic protons at δ 7.3–7.8 ppm) .

- Chiral analysis : Employ chiral HPLC (e.g., Chirobiotic T column) to verify D-configuration and rule out L-isomer contamination .

Q. What are the recommended storage conditions to maintain the stability of this compound?

- Methodological Answer :

- Store at +2°C to +8°C in airtight, light-resistant containers under inert gas (argon/nitrogen).

- Avoid moisture: Use desiccants (e.g., silica gel) and vacuum-seal aliquots to prevent hydrolysis of the Fmoc group .

- Monitor degradation via periodic TLC or HPLC; discard if purity drops below 95% .

Advanced Research Questions

Q. How can researchers address contradictions in reported solubility data for Fmoc-2,6-difluoro-D-homophenylalanine?

- Methodological Answer : Discrepancies often arise from solvent polarity and pH variations.

- Systematic testing : Dissolve the compound in DMSO (stock solution) and dilute into buffers (pH 4–10) to map solubility. Use dynamic light scattering (DLS) to detect aggregation .

- Co-solvent strategies : For aqueous systems, add 10–20% acetonitrile or PEG-based surfactants to improve solubility without destabilizing the Fmoc group .

- Document conditions : Report temperature, ionic strength, and solvent history to enable cross-study comparisons .

Q. What experimental designs are optimal for studying this compound’s role in peptide self-assembly?

- Methodological Answer :

- Peptide design : Incorporate the fluorinated residue at terminal or central positions in model peptides (e.g., β-sheet or α-helix templates). Fluorine’s hydrophobicity and steric effects can modulate assembly kinetics .

- Characterization tools :

- CD spectroscopy : Monitor secondary structure changes under varying pH/temperature.

- Cryo-EM/TEM : Image fibril or hydrogel morphology.

- Fluorescence assays : Use Thioflavin T to track β-sheet formation .

- Control experiments : Compare with non-fluorinated analogs to isolate fluorine’s impact on supramolecular interactions .

Q. How can stereochemical integrity be preserved during solid-phase peptide synthesis (SPPS) using this derivative?

- Methodological Answer :

- Coupling conditions : Use HBTU/HOBt activation in DMF at 25°C, with 2–4 equiv of the Fmoc-amino acid. Avoid prolonged exposure to piperidine during Fmoc deprotection (>10 min per cycle) to prevent epimerization .

- Real-time monitoring : Employ ninhydrin tests or LC-MS after each coupling step to detect incomplete reactions or racemization .

- Resin selection : Use low-loading Wang resin (0.2–0.4 mmol/g) to reduce steric hindrance and improve coupling efficiency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.